molecular formula C22H22N2O4S B2434785 3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide CAS No. 344272-85-1

3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2434785
CAS No.: 344272-85-1
M. Wt: 410.49
InChI Key: FWMBBOGIUJOLBT-UHFFFAOYSA-N
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Description

3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications

Mass Spectrometry Studies

  • Researchers have explored the formation of phenol radical ions through the rearrangement of molecular ions of various N-arylthiophenecarboxamides, including compounds related to the one . These studies contribute to the understanding of mass spectrometry processes and ion behavior in various chemical compounds (Ceraul et al., 1995).

Synthesis and Characterization

  • The synthesis of novel chemical structures, like carbazomycin B, involves the use of compounds similar to the one . Such research aids in the development of new synthetic methods and understanding of chemical reactions (Crich & Rumthao, 2004).

Chemical Synthesis Processes

  • Studies have demonstrated the synthesis of specific compounds, like 10-methoxy-4. 8-dinitro-6H-benzo[2,3-c]chromen-6-one, using methods that could be applicable to the synthesis of similar compounds. This research enhances knowledge in chemical synthesis and compound formation (Havaldar, Bhise & Burudkar, 2004).

Corrosion Inhibition Studies

  • Research into corrosion inhibition by N-Phenyl-benzamide derivatives, which share structural similarities with the compound , has significant implications in materials science, particularly in protecting metals from corrosion (Mishra et al., 2018).

Antidiabetic Activity Screening

  • The compound has been used in the synthesis of novel dihydropyrimidine derivatives, which were evaluated for their potential antidiabetic activity. This line of research is vital for developing new therapeutic agents (Lalpara et al., 2021).

Aminocarbonylation Studies

  • The effects of various substituents, including tert-butyl, in the aminocarbonylation of iodobenzenes have been studied. This research contributes to organic synthesis and pharmaceutical chemistry (Marosvölgyi-Haskó, Kégl & Kollár, 2016).

Biological Activity Studies

  • Studies on biologically active thiophene-3-carboxamide derivatives, which are structurally related to the compound , have demonstrated significant antibacterial and antifungal activities. This research is crucial for discovering new antimicrobial agents (Vasu et al., 2005).

Chemical Compound Synthesis

  • Research involving the synthesis of N,N-Dimethylthiophene-2- and -3-carboselenoamides, closely related to the compound , has implications in the development of new chemical compounds and their applications (Mizuno et al., 1992).

Polymer Chemistry

  • The compound has relevance in the synthesis of novel polyamides, contributing to the field of polymer chemistry and materials science (Hsiao, Yang & Chen, 2000).

Antibacterial and Herbicidal Activity

  • The compound's structural relatives have been shown to exhibit antibacterial and herbicidal activities, which are important in pharmaceutical and agricultural research (Kos et al., 2013).

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-22(2,3)16-6-4-15(5-7-16)14-28-19-12-13-29-20(19)21(25)23-17-8-10-18(11-9-17)24(26)27/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMBBOGIUJOLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.